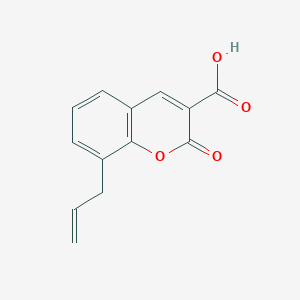

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

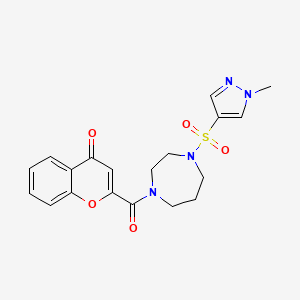

“8-Allyl-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C13H10O4 . It belongs to the family of coumarins, which are a group of naturally occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarins, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . One method involves one-pot Knoevenagel condensation and intramolecular cyclization of various 2-hydroxybenzaldehydes with Meldrum’s acid . The reaction was found to complete within 420 minutes to give the 2-oxo-2H-chromene-3-carboxylic acid as a product in quantitative yield .Molecular Structure Analysis

The molecular structure of “this compound” consists of an allyl group attached to the 8th carbon of a 2-oxo-2H-chromene ring, with a carboxylic acid group attached to the 3rd carbon .Aplicaciones Científicas De Investigación

Synthetic Methodologies

One of the foundational aspects of research on 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid involves its synthesis and the development of synthetic methodologies for chromene derivatives. Zhu et al. (2014) reported on the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the synthesis of biologically active compounds, highlighting a two-step process involving vilsmeier reaction and oxidation Zhu et al., 2014.

Catalysis and Chemical Transformations

Research by Cui et al. (2012) demonstrated a copper-catalyzed decarboxylative coupling of vinylic carboxylic acids, offering a novel pathway for the functionalization of various sp3 C–H bonds via radical addition-elimination processes. This method facilitates rapid and selective access to a variety of (E)-alkenes, including allylic alcohols and ethers, showcasing the versatility of chromene derivatives in synthetic chemistry Cui et al., 2012.

Material Science and Photophysical Properties

The study by Shi et al. (2017) on the synthesis of benzo[c]coumarin carboxylic acids and their fluorescence properties in solid state emphasizes the potential of chromene derivatives in material science, particularly in the development of fluorescent materials for imaging and sensing applications Shi et al., 2017.

Biological Activities and Potential Applications

Fu et al. (2015) investigated the antiproliferative potential of several 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives against human non-small cell lung cancer (NSCLC) cell lines. Their study not only highlights the synthesis of these compounds but also their promising biological activities, suggesting the potential of chromene derivatives as anticancer agents Fu et al., 2015.

Propiedades

IUPAC Name |

2-oxo-8-prop-2-enylchromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQLJVWNLVXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)

![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)

-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine](/img/structure/B2844031.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)

![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)

![N-(2-Methylphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2844039.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2844044.png)

![Methyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2844046.png)